molecular formula C22H20F3N3O4S B15026451 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-hydroxy-5-methylphenyl)acetamide

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-hydroxy-5-methylphenyl)acetamide

Cat. No.: B15026451
M. Wt: 479.5 g/mol
InChI Key: KTPXXWCOFWWUPJ-UHFFFAOYSA-N
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Description

2-{[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-hydroxy-5-methylphenyl)acetamide is a complex organic compound featuring a pyrimidine ring substituted with a trifluoromethyl group and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-hydroxy-5-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Dimethoxyphenyl Group: This can be done via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.

    Formation of the Sulfanyl Linkage: This step typically involves the reaction of the pyrimidine derivative with thiol reagents under mild conditions.

    Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-hydroxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of nitro groups.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-{[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-hydroxy-5-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

    Biological Research: It can be used to study the interactions of pyrimidine derivatives with biological targets.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-hydroxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the trifluoromethyl group, dimethoxyphenyl group, and sulfanyl linkage in 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-hydroxy-5-methylphenyl)acetamide provides it with distinct chemical and biological properties that are not commonly found in other similar compounds. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H20F3N3O4S

Molecular Weight

479.5 g/mol

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(2-hydroxy-5-methylphenyl)acetamide

InChI

InChI=1S/C22H20F3N3O4S/c1-12-4-6-16(29)15(8-12)26-20(30)11-33-21-27-14(10-19(28-21)22(23,24)25)13-5-7-17(31-2)18(9-13)32-3/h4-10,29H,11H2,1-3H3,(H,26,30)

InChI Key

KTPXXWCOFWWUPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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